N1-(3-phenyl-1H-pyrazol-5-yl)benzamide
Description
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O/c20-16(13-9-5-2-6-10-13)17-15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20) |
InChI Key |
MZGWFOJGTTVLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC(=O)C3=CC=CC=C3 |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)benzamide
- Structural Difference : Replacement of the 3-phenyl group with a tert-butyl substituent.
- Biological Activity : Exhibits c-MET kinase inhibitory activity (IC₅₀ < 100 nM) and antiproliferative effects in cancer cell lines (e.g., A549, HCT116) .
- Key Insight : Bulkier substituents like tert-butyl may enhance kinase binding affinity compared to phenyl, but reduce metabolic stability due to increased hydrophobicity.
N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-chlorobenzamide
Modifications on the Benzamide Moiety
3-Fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide
- Structural Difference : Fluorine substitution on the benzamide and incorporation of a piperidine linker.
- Physicochemical Properties :
- logP : 3.826 (higher lipophilicity than the parent compound).
- Molecular Weight : 364.42 g/mol (vs. 265.11 g/mol for the parent).
- Implications : The fluorine atom improves metabolic stability, while the piperidine enhances solubility and target engagement .
4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU 1545)
Physicochemical and Pharmacokinetic Comparison
| Property | N1-(3-phenyl-1H-pyrazol-5-yl)benzamide | 3-Fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide | N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-chlorobenzamide |
|---|---|---|---|
| Molecular Weight | 265.11 g/mol | 364.42 g/mol | 377.83 g/mol |
| logP | ~2.5 (estimated) | 3.826 | ~3.9 (estimated) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Polar Surface Area | 49.59 Ų | 49.59 Ų | 58.20 Ų |
| Key Substituents | Phenyl (C₆H₅) | Fluorine, piperidine | Chloro, diphenyl |
Q & A
Q. What are the key structural features of N1-(3-phenyl-1H-pyrazol-5-yl)benzamide, and how are they confirmed experimentally?
The compound features a benzamide core linked to a 3-phenyl-1H-pyrazole moiety via an amide bond. Key structural elements include:
- Pyrazole ring : A five-membered heterocycle with two adjacent nitrogen atoms.
- Phenyl substituents : One attached to the pyrazole ring (C3 position) and another on the benzamide.
- Amide linkage : Confirmed via IR spectroscopy (C=O stretch ~1640–1680 cm⁻¹) and ¹H NMR (amide proton resonance at δ ~8–10 ppm) .
- Hydrogen bonding : Polar surface area (49.59 Ų) and hydrogen bond donor/acceptor counts (2 donors, 3 acceptors) are critical for solubility and interactions .
Q. What synthetic routes are commonly employed for this compound derivatives?
Synthesis typically involves:
- Multi-step coupling : Formation of the pyrazole ring via cyclization of hydrazines with diketones or β-keto esters, followed by amide bond formation using coupling agents like EDCI/HOBt .
- Optimized conditions : Reaction temperatures (60–100°C), anhydrous solvents (DMF, THF), and purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) .
Q. What analytical techniques confirm the purity and identity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole C-H signals at δ ~6–7 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 364.42) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
Advanced Research Questions
Q. How do substituents on the benzamide or pyrazole rings influence physicochemical properties and bioactivity?
- Electron-withdrawing groups (e.g., -CF₃): Increase logP (lipophilicity) and membrane permeability but may reduce solubility. For example, trifluoromethyl substitution elevates logP to 3.826 .
- Pyrazole modifications : Introducing methyl or methoxy groups alters steric hindrance and hydrogen bonding, impacting receptor binding (e.g., Ki values in nM range for c-MET inhibition) .
- Bioactivity : Substituent positioning (para vs. meta) on the benzamide affects enzyme inhibition potency (e.g., IC₅₀ differences in kinase assays) .
Q. What computational strategies guide the optimization of this compound derivatives?
- Molecular docking : Predicts binding modes to targets like c-MET or GABA receptors. For example, VU-1545 (a derivative) showed Ki = 156 nM for mGluR5 via docking-guided design .
- QSAR modeling : Correlates substituent properties (e.g., Hammett σ constants) with activity to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier penetration based on logP and polar surface area .
Q. How can contradictions in biological activity data across experimental models be resolved?
- Mechanistic validation : Use pharmacological inhibitors (e.g., propranolol for adrenergic pathways) to confirm target engagement. For instance, a benzamide derivative’s cardioprotective effect was blocked by propranolol, implicating β-adrenergic receptors .
- Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Orthogonal assays : Combine in vitro (enzyme inhibition) and ex vivo (isolated heart models) data to verify activity .
Q. What in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?
- Kinase inhibition : Use ADP-Glo™ assays to measure IC₅₀ for targets like c-MET .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GABA or mGluR5) .
- Cell viability : MTT or ATP-lite assays in cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7) .
Q. How does logP (3.826) influence pharmacokinetics, and how can bioavailability be optimized?
- High logP : Enhances membrane permeability but risks poor aqueous solubility. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
